![molecular formula C22H25N3O4 B1293092 [{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid CAS No. 1142211-61-7](/img/structure/B1293092.png)
[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
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Overview
Description
[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid
is a chemical compound with the CAS Number: 1142211-61-7 and a molecular weight of 395.46 . The IUPAC name for this compound is ( {2- [4- (4-acetylphenyl)-1-piperazinyl]-2-oxoethyl}anilino)acetic acid
.
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H25N3O4/c1-17 (26)18-7-9-20 (10-8-18)23-11-13-24 (14-12-23)21 (27)15-25 (16-22 (28)29)19-5-3-2-4-6-19/h2-10H,11-16H2,1H3, (H,28,29)
. This provides a detailed representation of the compound’s molecular structure.
Scientific Research Applications
1. Pharmacological Significance in Receptor Binding
Piperazine derivatives, including compounds similar to "[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid", have been synthesized and evaluated for their binding affinity at D2-like receptors. These compounds, characterized by arylalkyl substituents, have shown to improve potency and selectivity, underscoring their potential in antipsychotic agents development. The study by Sikazwe et al. (2009) highlighted the contributions of pharmacophoric groups to the potency and selectivity of synthesized agents, indicating the compound's relevance in drug discovery for psychiatric disorders Sikazwe et al., 2009.
2. Environmental and Food Analysis
Compounds structurally related to "[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid" are utilized in developing analytical tools for environmental and food analysis. Antibodies targeting specific herbicides and pollutants have been developed, demonstrating the application of such compounds in immunoassays and biosensors used for monitoring environmental and food safety. The review by Fránek and Hruška (2018) provides an overview of the progress achieved in producing key immunoreagents for detecting contaminants like phenoxyacetic acid herbicides Fránek & Hruška, 2018.
3. Therapeutic Research and Patent Analysis
The therapeutic applications of piperazine derivatives have been extensively reviewed, with Rathi et al. (2016) discussing the wide range of therapeutic uses of piperazine-containing compounds. These include antipsychotic, antidepressant, anticancer, anti-inflammatory, and antiviral activities, among others. The versatility of the piperazine ring as a pharmacophore reflects the potential of "[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid" in various therapeutic domains Rathi et al., 2016.
Mechanism of Action
Target of Action
It is known that piperazine derivatives often interact with various receptors and enzymes in the body .
Mode of Action
Piperazine derivatives have been shown to inhibit microtubule synthesis, inhibit cell cycle progression, and inhibit angiogenesis, which is critical to a tumor cell’s ability to grow and metastasize .
Biochemical Pathways
It has been observed that similar compounds can increase the phosphorylation of h2ax in mcf-7 cells , which is a marker of DNA damage and could indicate an impact on DNA repair pathways.
Pharmacokinetics
The molecular weight of the compound is 39546 , which is within the range generally considered favorable for oral bioavailability.
Result of Action
Similar compounds have been observed to cause a loss of cell viability in mcf-10a cells , indicating potential cytotoxic effects.
properties
IUPAC Name |
2-(N-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]anilino)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-17(26)18-7-9-20(10-8-18)23-11-13-24(14-12-23)21(27)15-25(16-22(28)29)19-5-3-2-4-6-19/h2-10H,11-16H2,1H3,(H,28,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIQUYRHRRAEHAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CN(CC(=O)O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[{2-[4-(4-Acetylphenyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid |
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